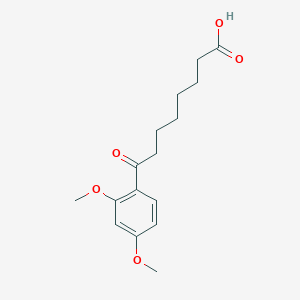

8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid

Description

Contextualization within Organic and Medicinal Chemistry Research Landscapes

In the realms of organic and medicinal chemistry, the dimethoxyphenyl moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The presence of methoxy (B1213986) groups on a phenyl ring can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. researchgate.netnih.gov Specifically, the 2,4-dimethoxy substitution pattern is found in a variety of biologically active compounds.

Simultaneously, long-chain keto acids are recognized for their roles in metabolic pathways and as versatile intermediates in organic synthesis. nih.govmdpi.com The combination of an aromatic ketone with a carboxylic acid offers multiple reactive sites for further chemical modifications, making such compounds valuable building blocks for more complex molecules.

Rationale for Investigating Novel Chemical Entities Bearing Dimethoxyphenyl and Keto-Octanoic Acid Moieties

The rationale for investigating a molecule like 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid is rooted in the synergistic potential of its constituent parts. The dimethoxyphenyl group can be strategically employed to explore interactions with specific biological receptors, while the keto-octanoic acid chain provides a flexible linker and a handle for conjugation or further functionalization.

The exploration of such novel chemical entities is driven by the need for new therapeutic agents and molecular probes. The unique combination of a substituted aromatic ring and a long-chain carboxylic acid could lead to compounds with interesting pharmacological profiles or material properties. For instance, phenylalkanoic acid derivatives have been investigated as potential anti-inflammatory and analgesic agents. nih.govgoogle.com

Overview of Current Research Trajectories and Gaps for Related Organic Compounds

Current research in related areas focuses on the synthesis and biological evaluation of compounds containing either the dimethoxyphenyl or the keto-acid motif. For example, various dimethoxybenzene derivatives are being studied for their therapeutic potential. nih.gov Research on chalcones, which are α,β-unsaturated ketones often bearing methoxy substituents, has revealed a wide range of biological activities, including anticancer and antioxidant properties. researchgate.netresearchgate.netnih.gov

However, a significant research gap exists in the specific area of long-chain aryl keto acids, particularly with the 2,4-dimethoxy substitution pattern. While synthetic methods for α-keto acids are well-documented, the exploration of ω-aryl keto acids with extended alkyl chains remains a less chartered territory. mdpi.comacs.org The limited availability of in-depth studies on this compound itself highlights an opportunity for future research to fill this void.

Physicochemical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₆H₂₂O₅ | 294.34 | 898792-57-9 |

| 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | C₁₆H₂₂O₅ | 294.34 | 898792-57-9 |

| 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid | C₁₆H₂₂O₅ | 294.34 | Not available |

| 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid | C₁₆H₂₂O₅ | 294.34 | 32246-94-9 |

Structure

3D Structure

Properties

IUPAC Name |

8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-12-9-10-13(15(11-12)21-2)14(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHROPYHUWDTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645467 | |

| Record name | 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32246-84-7 | |

| Record name | 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 8 2,4 Dimethoxyphenyl 8 Oxooctanoic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid, the most logical disconnections involve the carbon-carbon bond formed during the acylation of the aromatic ring and the carbon-carbon bonds within the octanoic acid chain.

The primary disconnection is the bond between the carbonyl carbon and the 2,4-dimethoxyphenyl ring. This bond is readily formed through a Friedel-Crafts acylation reaction. researchgate.netbeilstein-journals.orgnih.gov This disconnection leads to two key synthons: a 2,4-dimethoxyphenyl cation (or an equivalent electrophilic species) and an eight-carbon dicarboxylic acid derivative anion (or an equivalent nucleophilic species).

A further disconnection of the octanoic acid chain is also conceivable, potentially involving the construction of the eight-carbon chain through various carbon-carbon bond-forming reactions. However, given the ready availability of suberic acid (octanedioic acid) and its derivatives, the Friedel-Crafts acylation approach is generally more efficient.

The corresponding reagents for the primary synthons are 1,3-dimethoxybenzene (B93181) and an activated derivative of suberic acid, such as suberoyl chloride or suberic anhydride (B1165640).

Multi-step Synthesis Protocols and Comparative Methodologies

The synthesis of this compound is typically achieved through a multi-step process. The core of the synthesis lies in the formation of the aryl ketone and the subsequent management of the carboxylic acid functionality.

The cornerstone of the synthesis is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. researchgate.net This reaction involves the introduction of an acyl group onto the aromatic ring, catalyzed by a Lewis acid. beilstein-journals.orgnih.gov The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activate it towards electrophilic aromatic substitution, facilitating the reaction.

A common method involves the reaction of 1,3-dimethoxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net The reaction is typically carried out in an inert solvent like carbon disulfide. The highly reactive nature of 1,3-dimethoxybenzene directs the acylation primarily to the position para to one methoxy group and ortho to the other, yielding the desired 2,4-dimethoxy substituted product.

Alternative acylating agents include suberoyl chloride. The choice between the anhydride and the acid chloride can influence reaction conditions and outcomes. Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent, sometimes offering milder reaction conditions and avoiding the cleavage of aryl-alkyl ethers that can occur with aluminum chloride. researchgate.net

In the context of the preferred synthetic route starting from a suberic acid derivative, the carboxylic acid functionality is already incorporated into the acylating agent. One of the carboxylic acid groups of suberic acid (or its derivative) reacts to form the ketone, leaving the other terminus as a carboxylic acid.

Should a different synthetic strategy be employed, various chain elongation techniques could be utilized. For instance, a shorter chain aldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce additional carbon atoms, followed by functional group manipulations to arrive at the carboxylic acid. However, these routes are generally more complex and less efficient than the direct acylation with a C8 dicarboxylic acid derivative.

The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing the yield and purity of this compound.

| Parameter | Condition | Effect on Reaction |

| Temperature | Low to room temperature | Generally favored to minimize side reactions such as polyacylation and cleavage of the ether linkages. researchgate.net |

| Solvent | Inert solvents (e.g., carbon disulfide, nitrobenzene) | Provides a medium for the reaction without participating in it. The choice of solvent can influence the solubility of reactants and the Lewis acid catalyst. |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃, PPA) | The choice and amount of catalyst are critical. A sufficient amount is needed to activate the acylating agent, but excess can lead to side reactions. PPA can be advantageous in preventing ether cleavage. researchgate.netbeilstein-journals.org |

Systematic studies, such as response surface methodology, can be employed to precisely determine the optimal combination of these parameters for the highest yield.

Yield Enhancement and Side-Product Mitigation Strategies

Maximizing the yield of the desired product while minimizing the formation of side products is a key aspect of synthetic route optimization.

Yield Enhancement Strategies:

Stoichiometry Control: Careful control of the molar ratios of reactants and catalyst is essential. An excess of the aromatic compound can sometimes be used to drive the reaction to completion.

Gradual Addition: Slow, controlled addition of the acylating agent or catalyst can help to manage the exothermicity of the reaction and prevent localized high concentrations that can lead to side reactions.

Side-Product Mitigation:

Polyacylation: The introduction of more than one acyl group onto the aromatic ring is a common side reaction. This can be minimized by using a less reactive acylating agent or by controlling the stoichiometry.

Isomer Formation: While the 2,4-dimethoxy substitution strongly directs the acylation to the desired position, small amounts of other isomers may form. Purification techniques such as chromatography are necessary to isolate the target compound.

Ether Cleavage: Strong Lewis acids like AlCl₃ can sometimes cleave the methoxy groups on the aromatic ring. Using milder catalysts like PPA or conducting the reaction at lower temperatures can mitigate this. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Comprehensive Structural Characterization (e.g., 1D and 2D NMR experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the de novo structural determination of organic molecules. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial relationships within the 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid molecule can be assembled.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the aliphatic chain protons are expected. The aromatic region would likely display a characteristic splitting pattern for the 2,4-disubstituted phenyl ring. The two methoxy groups would appear as sharp singlets, while the protons of the octanoic acid chain would present as a series of multiplets. The chemical shifts, integration values, and coupling constants of these signals are critical for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals would include those for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the aliphatic carbons of the octanoic acid chain. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling relationships, allowing for the tracing of the connectivity within the aliphatic chain and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, linking the aliphatic chain to the aromatic ring via the ketone carbonyl group.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on established chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175.0 - 185.0 |

| Ketone Carbonyl (C=O) | - | 195.0 - 205.0 |

| Aromatic C-H | 6.4 - 7.8 (m) | 98.0 - 135.0 |

| Aromatic C (substituted) | - | 160.0 - 165.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55.0 - 56.0 |

| Aliphatic Chain (-CH₂-) | 1.2 - 3.0 (m) | 24.0 - 40.0 |

Note: This is a predictive table. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₆H₂₂O₅), the expected exact mass can be calculated and compared with the experimentally determined value.

Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₅ |

| Nominal Mass | 294 amu |

| Exact Mass | 294.14672 Da |

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl group and the aliphatic chain.

Loss of the carboxylic acid group.

Fragmentations within the octanoic acid chain.

Cleavage of the methoxy groups from the aromatic ring.

Studying these fragmentation patterns allows for the confirmation of the presence and connectivity of the key functional groups and structural motifs within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

O-H stretch of the carboxylic acid, typically a very broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, around 1700-1725 cm⁻¹.

C=O stretch of the ketone, around 1680-1700 cm⁻¹.

C-O stretch of the carboxylic acid and the ether linkages of the methoxy groups, in the fingerprint region (1000-1300 cm⁻¹).

C-H stretches of the aromatic and aliphatic portions of the molecule, typically in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretches , which appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 2500 - 3300 (broad) |

| Carboxylic Acid C=O | 1700 - 1725 |

| Ketone C=O | 1680 - 1700 |

| Aromatic C=C | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 2,4-dimethoxyphenyl group in the target molecule contains a chromophore that will absorb UV radiation. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substitution pattern and the presence of the carbonyl group conjugated with the ring.

Chromatographic Methods (e.g., HPLC, GC) for Purity Determination and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak.

HPLC is also a powerful tool for the separation of isomers. Positional isomers, such as 8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid or 8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid, would likely have different retention times under optimized HPLC conditions, allowing for their separation and individual analysis.

Gas Chromatography (GC): Gas chromatography can also be employed for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. To increase its volatility, the carboxylic acid group may need to be derivatized, for example, by conversion to its methyl ester. The derivatized compound is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification, providing a response that is proportional to the amount of carbon in the analyte. Similar to HPLC, the purity is assessed by the relative area of the main peak.

Computational Chemistry and Theoretical Studies of 8 2,4 Dimethoxyphenyl 8 Oxooctanoic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. researchgate.net These methods are used to determine the distribution of electrons within the molecule and to characterize its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals are critical indicators of a molecule's chemical reactivity. HOMO is associated with the ability to donate electrons, while LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter for assessing molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net

Theoretical calculations can also map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecular surface. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other chemical species. For 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid, the oxygen atoms of the carbonyl and carboxylic acid groups are expected to be the most electron-rich regions, while the hydrogen of the carboxylic acid is a primary electron-poor site.

Table 1: Calculated Electronic Properties of this compound (Note: These values are hypothetical, based on typical DFT calculations at the B3LYP/6-311G+(d,p) level of theory, and serve as illustrative examples.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (E_gap) | 5.3 eV | Predicts chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule |

Conformational Analysis and Potential Energy Surface Mapping

Due to its flexible octanoic acid chain, this compound can adopt numerous spatial arrangements or conformations. Conformational analysis is the systematic study of these different arrangements and their relative energies. cwu.edu By mapping the potential energy surface (PES), researchers can identify the most stable, low-energy conformers, which are the most likely to be present under experimental conditions. chemrxiv.org

Computational methods, often starting with molecular mechanics force fields followed by higher-level DFT optimizations, are used to explore the vast conformational space. cwu.edu This process involves systematically rotating the single bonds in the aliphatic chain and calculating the energy of each resulting geometry. The results can identify local and global energy minima. The global minimum represents the most stable conformation of the molecule. For this compound, key torsional angles include those of the C-C bonds in the octanoic acid chain and the bond connecting the phenyl ring to the carbonyl group. The analysis can reveal whether the molecule prefers an extended, linear conformation or a more folded structure, which could be influenced by intramolecular interactions like weak hydrogen bonds.

Table 2: Relative Energies of Selected Conformers of this compound (Note: These values are illustrative, representing a simplified potential energy surface.)

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| C1 | Global Minimum (Folded) | 0.00 | 75.1 |

| C2 | Extended Chain | 1.25 | 13.5 |

| C3 | Local Minimum (Twisted) | 2.10 | 4.9 |

| C4 | High Energy Conformer | 4.50 | 0.2 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or receptor. scienceopen.com This method is crucial for understanding the potential biological activity of a compound. The low-energy conformers of this compound, identified through conformational analysis, can be docked into the active site of a relevant protein target. The docking process generates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. dntb.gov.ua MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the binding pose and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and provide insights into the thermodynamics of the interaction. atommap.com

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase Target (Note: These results are for illustrative purposes.)

| Parameter | Value / Description |

| Protein Target (PDB ID) | e.g., 1XYZ (Hypothetical Kinase) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Asp145, Lys72 |

| Hydrophobic Interactions | Leu25, Val33, Ile84 |

| Pi-Cation Interaction | Lys72 with the dimethoxyphenyl ring |

| MD Simulation Stability | |

| RMSD of Ligand | < 2.0 Å over 100 ns simulation |

Prediction of Spectroscopic Properties through Theoretical Modeling

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov The resulting theoretical spectrum shows characteristic peaks corresponding to specific bond vibrations. For this compound, key predicted vibrations would include the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, C-O stretches of the ether groups, and C-H stretches of the aromatic ring and aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR spectra to aid in signal assignment.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). researchgate.net This can help explain the molecule's color and its behavior upon absorbing light. For this compound, transitions are expected to involve the π-orbitals of the dimethoxyphenyl ring system.

Table 4: Predicted vs. Expected Spectroscopic Data (Note: These are hypothetical values for illustration.)

| Spectroscopic Data | Predicted Value | Expected Experimental Range | Assignment |

| IR Frequency (cm⁻¹) | 1715 | 1700-1725 | Carboxylic Acid C=O Stretch |

| 1680 | 1670-1690 | Aryl Ketone C=O Stretch | |

| 2945 | 2850-3000 | Aliphatic C-H Stretch | |

| 3100 | 3000-3300 | Carboxylic Acid O-H Stretch | |

| ¹H NMR Chemical Shift (ppm) | 7.5-7.8 | 7.4-7.9 | Aromatic Protons (ortho to C=O) |

| 10.5 | 10.0-12.0 | Carboxylic Acid Proton (-COOH) | |

| 3.8, 3.9 | 3.7-4.0 | Methoxy (B1213986) Protons (-OCH₃) | |

| UV-Vis λ_max (nm) | 285 | ~280-290 | π → π* transition |

Investigation of Biological Mechanism of Action Through Molecular Interactions Excluding Clinical Outcomes

Enzyme Inhibition or Activation Studies: Kinetic Parameters and Mechanism of Interaction

There is currently no published research on whether 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid acts as an inhibitor or activator of any specific enzymes. To determine this, a comprehensive screening against a panel of enzymes would be the initial step. If any significant activity is identified, further studies would be required to elucidate the kinetic parameters and the mechanism of interaction.

Future Research Directions:

Enzyme Panel Screening: Test the compound against a broad range of enzyme classes (e.g., kinases, proteases, phosphatases, oxidoreductases).

Kinetic Analysis: For any identified enzyme targets, determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or activation constant (Kₐ).

Mechanism of Interaction Studies: Employ techniques like Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Receptor Binding Affinity and Selectivity Profiling via Radioligand or Fluorescence-based Assays

No studies have been conducted to assess the binding affinity and selectivity of this compound for any physiological receptors. Receptor binding assays are crucial for identifying the direct molecular targets of a compound and understanding its potential pharmacological effects.

Future Research Directions:

Broad Receptor Screening: Utilize commercially available receptor panels to screen for binding affinity against a wide array of receptors (e.g., G-protein coupled receptors, ion channels, nuclear receptors).

Affinity and Selectivity Determination: For any identified receptor hits, perform saturation and competition binding assays using radiolabeled or fluorescent ligands to quantify the binding affinity (Kᵢ or Kₔ) and assess selectivity against other related receptors.

Modulation of Specific Cellular Signaling Pathways and Molecular Events

Without identified enzyme or receptor targets, there is no information on the potential for this compound to modulate specific cellular signaling pathways. Such studies are typically conducted after a direct molecular target has been confirmed.

Future Research Directions:

Pathway-Specific Reporter Assays: If a target is identified, use cell-based reporter assays to measure the downstream effects on relevant signaling pathways (e.g., cAMP, MAPK, NF-κB pathways).

Phosphorylation Studies: Employ techniques like Western blotting or phospho-proteomics to analyze changes in the phosphorylation status of key signaling proteins.

Gene and Protein Expression Analysis: Utilize qPCR and Western blotting to investigate the compound's effect on the expression of target genes and proteins at the RNA and protein levels, respectively.

Protein-Ligand Interaction Analysis using Biophysical Techniques

There is no data from biophysical studies to characterize the direct interaction between this compound and any protein targets. These techniques provide valuable insights into the thermodynamics and kinetics of binding.

Future Research Directions:

Surface Plasmon Resonance (SPR): To measure the real-time kinetics of binding (association and dissociation rates) between the compound and a purified protein target.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Nuclear Magnetic Resonance (NMR) Titration: To map the binding site on the protein and provide structural information about the protein-ligand complex.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

As the biological activity of this compound has not been established, no structure-activity relationship (SAR) studies have been performed. SAR studies are essential for optimizing the potency and selectivity of a lead compound.

Design and Synthesis of Analogs with Targeted Structural Modifications

To initiate SAR studies, a medicinal chemistry campaign would be necessary to synthesize a library of analogs.

Future Research Directions:

Modification of the Phenyl Ring: Synthesize analogs with different substitution patterns and types of substituents on the 2,4-dimethoxyphenyl moiety to probe the importance of these groups for activity.

Alteration of the Octanoic Acid Chain: Prepare analogs with varying chain lengths, degrees of unsaturation, or the introduction of functional groups along the alkyl chain.

Modification of the Keto Group: Investigate the role of the ketone by reducing it to an alcohol or replacing it with other functional groups.

Correlation of Structural Diversity with Mechanistic Biological Activity in Model Systems

Once a library of analogs is synthesized, they would need to be tested in the relevant biological assays established in the earlier research phases.

Future Research Directions:

Systematic Biological Evaluation: Test all synthesized analogs in the identified enzyme, receptor, or cell-based assays to determine their activity.

SAR Table Generation: Compile the biological data into tables to correlate specific structural modifications with changes in biological activity. This would help in identifying key pharmacophoric features and guide the design of more potent and selective compounds.

Metabolic Pathways and Biotransformation Research Excluding Clinical Aspects

In Vitro Metabolism Studies using Subcellular Fractions and Recombinant Enzymes

In vitro metabolism studies are fundamental in elucidating the metabolic pathways of new chemical entities. if-pan.krakow.pl These studies typically utilize subcellular fractions such as liver microsomes and S9 fractions, which are rich in drug-metabolizing enzymes. researchgate.net Recombinant enzymes, particularly specific Cytochrome P450 (CYP) isoforms, are also employed to identify the precise enzymes responsible for the metabolism of a compound. researchgate.net

For a compound like 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid, incubation with human liver microsomes (HLM) in the presence of NADPH would be the initial step to assess its metabolic stability and identify potential metabolites. nih.govnuvisan.com The disappearance of the parent compound over time and the appearance of new peaks in LC-MS/MS analysis would indicate metabolic turnover.

Identification and Characterization of Primary and Secondary Metabolites

Based on the metabolism of structurally similar compounds containing a dimethoxyphenyl moiety, several primary and secondary metabolites of this compound can be anticipated. nih.gov

Primary Metabolites (Phase I):

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, the following Phase I reactions are plausible:

O-Demethylation: The methoxy (B1213986) groups on the phenyl ring are likely sites for O-demethylation, leading to the formation of hydroxyphenyl derivatives. This can occur at either the 2- or 4-position, or both (bis-O-demethylation).

Hydroxylation: The aromatic ring can undergo hydroxylation at available positions.

β-Oxidation: The octanoic acid side chain is a substrate for β-oxidation, a process that sequentially shortens the fatty acid chain by two-carbon units.

Secondary Metabolites (Phase II):

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

Glucuronidation: The hydroxyl groups formed during O-demethylation or hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the sulfation of the hydroxylated metabolites.

A summary of the predicted metabolites is presented in the table below.

| Metabolite Type | Predicted Metabolite | Metabolic Reaction |

| Primary (Phase I) | 8-(2-hydroxy-4-methoxyphenyl)-8-oxooctanoic acid | O-demethylation |

| Primary (Phase I) | 8-(4-hydroxy-2-methoxyphenyl)-8-oxooctanoic acid | O-demethylation |

| Primary (Phase I) | 8-(2,4-dihydroxyphenyl)-8-oxooctanoic acid | Bis-O-demethylation |

| Primary (Phase I) | 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid | β-Oxidation |

| Primary (Phase I) | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | β-Oxidation |

| Secondary (Phase II) | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |

| Secondary (Phase II) | Sulfate conjugates of hydroxylated metabolites | Sulfation |

Investigation of Metabolic Stability in Various In Vitro Biological Matrices

Metabolic stability is a critical parameter in drug discovery, providing an indication of a compound's persistence in a biological system. researchgate.net It is typically assessed by measuring the rate of disappearance of the parent compound when incubated with a metabolically active system, such as liver microsomes or hepatocytes. researchgate.net The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl

The metabolic stability of this compound would likely be influenced by its susceptibility to metabolism by CYP enzymes and β-oxidation. Compounds that are rapidly metabolized generally have a shorter half-life and higher intrinsic clearance. researchgate.net The presence of multiple potential metabolic sites (two methoxy groups, the aromatic ring, and the fatty acid chain) suggests that this compound may undergo relatively extensive metabolism.

A typical in vitro metabolic stability assay would involve the following steps:

Incubation of this compound with liver microsomes or hepatocytes at 37°C.

Collection of samples at various time points.

Quenching of the metabolic reaction.

Analysis of the remaining parent compound concentration using LC-MS/MS.

Calculation of the in vitro half-life and intrinsic clearance.

The data obtained from such studies would be crucial for predicting the in vivo pharmacokinetic properties of the compound.

Derivatization and Advanced Chemical Modifications for Academic Research Applications

Synthesis of Bioconjugates and Chemical Probes for Target Identification and Validation

The synthesis of bioconjugates and chemical probes is a cornerstone of chemical biology, enabling researchers to identify and validate the molecular targets of bioactive compounds. The carboxylic acid moiety of 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid is the primary functional group for such modifications.

Bioconjugation Strategies: The terminal carboxyl group can be activated to form an amide bond with an amine-containing biomolecule, such as a protein, peptide, or amino-modified oligonucleotide. This is typically achieved using standard peptide coupling reagents. The resulting bioconjugate could be used in pull-down assays or affinity chromatography to isolate binding partners from cell lysates.

Chemical Probe Development: To create a chemical probe, the carboxylic acid could be linked to a reporter tag (like biotin) or an affinity handle. The synthesis would involve the activation of the carboxyl group followed by reaction with an amine-functionalized tag. Such a biotinylated probe would allow for the detection and isolation of target proteins via streptavidin-based affinity purification methods.

| Coupling Reagent Class | Examples | General Application |

|---|---|---|

| Carbodiimides | EDC (EDAC), DCC | Activation of carboxylic acids for reaction with primary amines. |

| Phosphonium Salts | BOP, PyBOP | Amide bond formation, often used in solid-phase peptide synthesis. |

| Uronium/Guanidinium Salts | HBTU, HATU | Highly efficient reagents for forming peptide bonds with low racemization. |

No specific research findings detailing the synthesis of bioconjugates or chemical probes from this compound have been reported.

Development of Fluorescently Tagged or Photoaffinity Labels for Mechanistic Studies

Fluorescent tags and photoaffinity labels are powerful tools for studying the cellular localization, binding kinetics, and molecular interactions of a compound.

Fluorescent Tagging: A fluorescent probe could theoretically be synthesized by coupling this compound to an amine-containing fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye). This reaction would again leverage the carboxylic acid group to form a stable amide linkage. The resulting fluorescent derivative would enable researchers to visualize the compound's subcellular distribution using techniques like fluorescence microscopy or to quantify binding interactions through methods such as fluorescence polarization.

Photoaffinity Labeling: To create a photoaffinity label, the molecule would need to be derivatized with a photoreactive group, such as a benzophenone, arylazide, or diazirine. This could be accomplished by linking a molecule containing both a photoreactive moiety and an amine group to the carboxylic acid of this compound. Upon exposure to UV light, the photoreactive group would form a covalent bond with nearby molecules, allowing for the irreversible labeling and subsequent identification of specific binding partners.

| Probe Type | Functional Moiety | Potential Amine-Functionalized Reagent Example | Research Application |

|---|---|---|---|

| Fluorescent Tag | Fluorophore | 5-(Aminomethyl)fluorescein | Cellular imaging, fluorescence polarization assays |

| Photoaffinity Label | Diazirine | 3-(Aminomethyl)-3-phenyldiazirine | Covalent labeling and identification of binding targets |

| Affinity Tag | Biotin | Biotin-PEG-amine | Affinity purification, pull-down assays |

Currently, there is no published literature describing the development of fluorescently tagged or photoaffinity labeled versions of this compound.

Incorporation into Research Tools for Controlled Release or Delivery in In Vitro Systems

Incorporating a molecule into a delivery system can enhance its stability, solubility, or provide controlled release for mechanistic studies in cell culture. The carboxylic acid of this compound can be used to anchor the molecule to various materials.

Potential Strategies: The compound could be conjugated to polymers, nanoparticles, or hydrogels that possess amine or hydroxyl groups. For instance, it could be esterified with a hydroxyl-terminated polymer like polyethylene (B3416737) glycol (PEG) to improve its aqueous solubility for in vitro assays. Alternatively, it could be incorporated into a larger drug delivery vehicle, such as a liposome (B1194612) or a polymeric nanoparticle, either through covalent attachment to the surface or by non-covalent encapsulation. Another approach involves creating a prodrug, where the carboxylic acid is masked with a group that is cleaved by cellular enzymes, leading to the controlled release of the active compound inside the cell.

No research has been published on the incorporation of this compound into controlled release or delivery systems for in vitro research.

Radiolabeling Strategies for In Vitro Tracing and Distribution Studies

Radiolabeling allows for highly sensitive detection and quantification of a compound in biological systems. Strategies for radiolabeling this compound would depend on the desired radioisotope and the synthetic feasibility.

Hypothetical Radiolabeling Approaches:

Tritium (B154650) (³H) Labeling: One common method is catalytic tritium exchange, where hydrogen atoms on the molecule are replaced with tritium. For this compound, the aromatic protons on the dimethoxyphenyl ring or protons on the aliphatic chain could potentially be exchanged.

Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C would require a more complex multi-step synthesis. A potential strategy would involve using a ¹⁴C-labeled precursor for the octanoic acid chain, such as [¹⁴C]adipic acid, and extending it synthetically.

Radioiodination (e.g., ¹²⁵I): If the dimethoxyphenyl ring were synthetically modified to include a phenol (B47542) or an activating group, it could be labeled with radioiodine via electrophilic substitution.

A radiolabeled version of the compound would be invaluable for quantitative binding assays with purified proteins or for tracking its uptake and distribution within cultured cells.

There are no reports in the scientific literature detailing the radiolabeling of this compound for in vitro studies.

Emerging Research Applications and Future Directions for 8 2,4 Dimethoxyphenyl 8 Oxooctanoic Acid

The scientific community is increasingly interested in the potential of novel chemical entities to address complex biological questions and unmet medical needs. One such molecule, 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid, possesses a unique structural framework combining an aromatic ketone and a terminal carboxylic acid. This architecture presents a versatile platform for a variety of emerging research applications, from elucidating fundamental biological processes to the development of new therapeutic agents. This article explores the prospective research avenues and future directions for this promising compound.

Q & A

Q. What are the recommended storage conditions for 8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid to ensure stability during experiments?

To preserve stability, store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Short-term storage (1–2 weeks) at -4°C is acceptable for active experimental use. Degradation can occur via hydrolysis of the ketone or methoxy groups; thus, moisture and prolonged exposure to ambient temperatures should be avoided. Stability should be verified using HPLC or NMR before critical experiments .

Q. How can the purity of this compound be validated prior to biological assays?

Employ a combination of reverse-phase HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR spectroscopy. For HPLC, compare retention times against a certified reference standard. In NMR, confirm the absence of extraneous peaks, particularly in the aromatic (δ 6.5–7.5 ppm) and carbonyl (δ 170–210 ppm) regions. Mass spectrometry (ESI-MS or MALDI-TOF) can further validate molecular weight integrity .

Q. What synthetic routes are reported for this compound?

A common approach involves Friedel-Crafts acylation : React 2,4-dimethoxybenzene with suberoyl chloride (octanedioyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl3). The resulting ketone is hydrolyzed to the carboxylic acid using alkaline conditions. Alternative methods include Grignard reactions with appropriate benzophenone precursors, followed by oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

Unexpected shifts often arise from solvent effects , tautomerism , or impurity interactions . For example, ketone-enol tautomerism in DMSO-d6 can alter proton environments. To address this:

- Compare spectra in multiple solvents (CDCl3, DMSO-d6).

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Perform LC-MS to rule out co-eluting impurities .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

- Catalyst screening : Test alternatives to AlCl3 (e.g., FeCl3 or ionic liquids) to reduce side reactions.

- Temperature control : Maintain reaction temperatures below 0°C during acylation to minimize polysubstitution.

- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by recrystallization from ethanol/water (7:3 v/v) to enhance purity .

Q. How can researchers investigate the compound’s potential as a bioactive intermediate in drug discovery?

- In silico docking : Screen against targets like cyclooxygenase (COX) or histone deacetylases (HDACs) using software (AutoDock Vina).

- In vitro assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and evaluate anti-inflammatory activity via COX-2 inhibition.

- Metabolic stability : Use hepatic microsomes to assess oxidative degradation pathways .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

Degradation products (e.g., demethylated analogs or oxidized side chains) often co-elute with the parent compound. Mitigation strategies:

- Ultra-HPLC (UHPLC) : Utilize a high-resolution C18 column (1.7 µm particles) with a methanol/0.1% formic acid gradient.

- Tandem MS/MS : Employ MRM (multiple reaction monitoring) for selective detection of low-abundance species.

- Isotopic labeling : Synthesize a deuterated internal standard to improve quantification accuracy .

Methodological Notes

- Safety protocols : Always use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy of ketones and carboxylic acids .

- Data reproducibility : Document reaction conditions (catalyst load, solvent ratios) meticulously, as slight variations can significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.